Cas no 1246817-96-8 (3-Methyl Pseudoephedrine)

3-Methyl Pseudoephedrine 化学的及び物理的性質
名前と識別子
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- (1S,2S)-2-(methylamino)-1-phenylbutan-1-ol:hydrochloride
- Buphedrone metabolite (hydrochloride) ((-Pseudoephedrine stereochemistry)
- β-Desoxy β-Hydroxy αR-Buphedrone Hydrochloride
- 3-Methyl Pseudoephedrine
-
- インチ: 1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11-;/m0./s1
- InChIKey: DBIYVUUUZVZMQD-ACMTZBLWSA-N
- ほほえんだ: [C@@H](C1=CC=CC=C1)(O)[C@@H](NC)CC.[H]Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
3-Methyl Pseudoephedrine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70220-500ug |
Buphedrone metabolite (hydrochloride) ((±)-Pseudoephedrine stereochemistry) |
1246817-96-8 | 98% | 500ug |
¥1058.00 | 2022-04-26 | |
TRC | M326150-5mg |
3-Methyl Pseudoephedrine |
1246817-96-8 | 5mg |
$ 1097.00 | 2023-04-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70220-1mg |
Buphedrone metabolite (hydrochloride) ((±)-Pseudoephedrine stereochemistry) |
1246817-96-8 | 98% | 1mg |
¥1594.00 | 2022-04-26 | |
TRC | M326150-1mg |
3-Methyl Pseudoephedrine |
1246817-96-8 | 1mg |
$ 253.00 | 2023-04-17 | ||
TRC | M326150-10mg |
3-Methyl Pseudoephedrine |
1246817-96-8 | 10mg |
$ 1918.00 | 2023-04-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70220-5mg |
Buphedrone metabolite (hydrochloride) ((±)-Pseudoephedrine stereochemistry) |
1246817-96-8 | 98% | 5mg |
¥7144.00 | 2022-04-26 |
3-Methyl Pseudoephedrine 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
3-Methyl Pseudoephedrineに関する追加情報
Introduction to 3-Methyl Pseudoephedrine (CAS No: 1246817-96-8)
3-Methyl Pseudoephedrine, with the chemical identifier CAS No: 1246817-96-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound, belonging to the amphetamine class, has garnered attention due to its structural similarity to well-known sympathomimetic amines. Its unique chemical profile and potential biological activities make it a subject of extensive study in the development of novel therapeutic agents.
The molecular structure of 3-Methyl Pseudoephedrine features a benzene ring substituted with a hydroxyl group and a methyl group on the nitrogen atom, closely resembling other sympathomimetic drugs. This structural motif is associated with properties such as vasoconstriction, bronchodilation, and central nervous system stimulation. However, the specific effects of 3-Methyl Pseudoephedrine are influenced by its stereochemistry and metabolic pathways, which are areas of active investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of 3-Methyl Pseudoephedrine with greater precision. These studies suggest that the compound may exhibit both central and peripheral nervous system effects, making it a candidate for applications in conditions such as asthma, nasal congestion, and attention deficit hyperactivity disorder (ADHD). The ability to model its interactions with biological targets has opened new avenues for drug design and optimization.
In vitro studies have begun to unravel the mechanisms by which 3-Methyl Pseudoephedrine exerts its effects. Research indicates that it may interact with adrenergic receptors, particularly α1 and β2 adrenergic receptors, leading to vasoconstriction and bronchodilation. Additionally, its potential modulation of neurotransmitter systems has sparked interest in its potential applications as an adjunct therapy for neurological disorders. These findings highlight the compound's therapeutic promise and underscore the need for further clinical evaluation.
The synthesis of 3-Methyl Pseudoephedrine has been refined through multiple methodologies, each offering distinct advantages in terms of yield, purity, and scalability. Modern synthetic approaches often incorporate green chemistry principles to minimize waste and improve efficiency. These methods not only enhance the sustainability of production but also ensure the high-quality standards required for pharmaceutical applications. The development of robust synthetic routes is crucial for advancing preclinical and clinical studies.
Regulatory considerations play a pivotal role in the development and commercialization of 3-Methyl Pseudoephedrine. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines ensures that the compound meets stringent quality control measures. Furthermore, ongoing research into its safety profile is essential to address any potential risks associated with its use. Collaborative efforts between academia and industry are fostering a comprehensive understanding of its pharmacological properties.
The future direction of research on 3-Methyl Pseudoephedrine is likely to focus on elucidating its full spectrum of biological activities and exploring novel therapeutic applications. Investigating its interactions with complex biological systems will provide insights into its potential as a lead compound for drug development. Additionally, exploring combination therapies involving 3-Methyl Pseudoephedrine may yield synergistic effects that enhance therapeutic outcomes.
In conclusion, 3-Methyl Pseudoephedrine (CAS No: 1246817-96-8) represents a promising compound in pharmaceutical research due to its unique chemical structure and potential biological activities. Ongoing studies aim to uncover its therapeutic benefits while ensuring safety and efficacy through rigorous scientific investigation. As our understanding of this compound evolves, it holds the potential to contribute significantly to advancements in medicine.
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